molecular formula C8H6F4 B1411442 2,4-Difluoro-6-methylbenzodifluoride CAS No. 1803826-64-3

2,4-Difluoro-6-methylbenzodifluoride

Cat. No.: B1411442
CAS No.: 1803826-64-3
M. Wt: 178.13 g/mol
InChI Key: SAVLBHMOFYFMOF-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-methylbenzodifluoride (hypothetical structure: benzene ring with fluorine atoms at positions 2 and 4, a methyl group at position 6, and a trifluoromethyl (-CF₃) or difluoromethyl (-CF₂H) group) is a fluorinated aromatic compound. Its structure combines electron-withdrawing fluorine atoms and a methyl group, which influence its electronic and steric properties. Such compounds are typically utilized in pharmaceuticals, agrochemicals, and materials science due to their enhanced metabolic stability and lipophilicity.

Properties

IUPAC Name

2-(difluoromethyl)-1,5-difluoro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVLBHMOFYFMOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,4-Difluoro-6-methylbenzodifluoride involves several steps. One common method includes the nucleophilic aromatic substitution (S_NAr) reaction, where fluorine atoms are introduced into the benzene ring. The reaction conditions typically involve the use of a strong base and a fluorinating agent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2,4-Difluoro-6-methylbenzodifluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

DFMB serves as a crucial building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create more complex fluorinated compounds. The compound can participate in:

  • Substitution Reactions: Fluorine atoms can be replaced with other functional groups.
  • Oxidation and Reduction Reactions: DFMB can be oxidized or reduced to yield different derivatives.

Biology

In biological research, DFMB is investigated for its potential interactions with biomolecules. Studies focus on:

  • Biological Activity: The compound's structure may enhance its reactivity with enzymes and receptors, potentially modulating their activity.
  • Drug Discovery: DFMB is explored for its therapeutic applications, particularly in developing new pharmaceuticals that leverage its unique properties.

Medicine

DFMB's fluorinated structure contributes to its stability and bioavailability, making it a candidate for drug development. Research areas include:

  • Fluorinated Pharmaceuticals: Investigating its role in synthesizing drugs with improved efficacy and reduced side effects.
  • Therapeutic Applications: Exploring potential uses in treating diseases where fluorinated compounds show promise.

Industry

In industrial applications, DFMB is utilized in producing specialty chemicals and materials with unique properties. Its applications include:

  • Manufacturing Processes: Used as an intermediate in synthesizing various chemical products.
  • Material Science: Contributing to the development of materials with enhanced performance characteristics.

Case Studies

Case Study 1: Drug Development
Research has indicated that DFMB derivatives exhibit enhanced antibacterial activity compared to non-fluorinated counterparts. This has led to the exploration of DFMB in developing new antibiotics targeting resistant bacterial strains.

Case Study 2: Material Science
DFMB has been employed in creating novel polymers that exhibit improved thermal stability and chemical resistance. These materials are particularly useful in high-performance applications such as aerospace and electronics.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-6-methylbenzodifluoride involves its interaction with molecular targets and pathways. The fluorine atoms in the compound can form strong bonds with various biomolecules, affecting their structure and function. This interaction can lead to changes in cellular processes and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,4-Difluoro-6-methylbenzodifluoride with analogous fluorinated benzene derivatives, focusing on substituents, physicochemical properties, and applications:

Compound Name Molecular Formula Substituents Boiling Point Log P Key Applications References
2,4-Difluoro-6-methylbenzodifluoride C₈H₅F₄CH₃ (hypothetical) 2-F, 4-F, 6-CH₃, -CF₃/-CF₂H ~200–220°C* ~2.8* Pharmaceutical intermediates Inferred
2,4-Difluorobenzaldehyde C₇H₄F₂O 2-F, 4-F, -CHO 155–160°C 1.5 Organic synthesis, flavorants
2-Methoxy-4-methyl-5-nitrobenzotrifluoride C₉H₇F₃NO₃ 2-OCH₃, 4-CH₃, 5-NO₂, -CF₃ N/A ~3.1 Agrochemical intermediates
4-(Difluoromethoxy)-3-methoxybenzaldehyde C₉H₈F₂O₃ 4-OCHF₂, 3-OCH₃, -CHO 189–191°C 1.7 Drug synthesis (CYP inhibition)
3,6-Difluoro-2-methylbenzaldehyde C₈H₆F₂O 3-F, 6-F, 2-CH₃, -CHO ~175–185°C* ~1.9* Material science, liquid crystals

Notes:

  • *Estimated values based on structural analogs.
  • Log P (partition coefficient) reflects lipophilicity; higher values indicate greater lipid solubility.

Key Differences:

Functional Groups :

  • Unlike aldehyde-containing analogs (e.g., 2,4-Difluorobenzaldehyde), 2,4-Difluoro-6-methylbenzodifluoride lacks a reactive aldehyde group, making it more stable but less reactive in nucleophilic additions .
  • The trifluoromethyl/difluoromethyl group enhances electron-withdrawing effects compared to methoxy or nitro substituents, altering aromatic electrophilic substitution patterns .

Physicochemical Properties :

  • The methyl and trifluoromethyl groups increase molecular weight and lipophilicity (higher Log P) compared to simpler difluoro derivatives, improving membrane permeability but reducing aqueous solubility .
  • Boiling points are influenced by molecular symmetry and polarizability; bulkier substituents (e.g., -CF₃) elevate boiling points relative to aldehydes .

Synthetic Routes :

  • Fluorinated benzaldehyde derivatives (e.g., 2,4-Difluorobenzaldehyde) are synthesized via halogenation or Ullmann coupling, while trifluoromethylated analogs often require specialized reagents like ClCF₃ or fluorinated Grignard reagents .
  • The target compound may involve Friedel-Crafts alkylation or direct fluorination of pre-functionalized benzene rings, similar to methods in using sodium metabisulfite and DMF .

Biological Activity: Trifluoromethyl groups are associated with enhanced metabolic stability and CYP enzyme inhibition, as seen in 4-(Difluoromethoxy)-3-methoxybenzaldehyde .

Biological Activity

2,4-Difluoro-6-methylbenzodifluoride is a fluorinated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. Its unique structural properties contribute to its biological activity, making it a subject of interest for researchers exploring novel therapeutic agents and industrial applications.

Chemical Structure and Properties

The chemical structure of 2,4-Difluoro-6-methylbenzodifluoride can be represented as follows:

  • Molecular Formula : C8H6F2
  • Molecular Weight : 158.13 g/mol
  • IUPAC Name : 2,4-Difluoro-1-(6-fluoro-2-methylphenyl)ethan-1-one

This compound features two fluorine atoms and a methyl group attached to a benzene ring, which significantly influences its chemical reactivity and biological interactions.

Antimicrobial Activity

Research has demonstrated that 2,4-Difluoro-6-methylbenzodifluoride exhibits notable antimicrobial properties. The compound was tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 2,4-Difluoro-6-methylbenzodifluoride

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Bacillus subtilis2240 µg/mL
Streptococcus haemolyticus2130 µg/mL
Pseudomonas aeruginosa2230 µg/mL
Klebsiella pneumoniae2130 µg/mL

The compound exhibited significant zones of inhibition against these strains, indicating its potential as an antimicrobial agent suitable for further development in pharmaceutical applications .

Antiviral Activity

In addition to its antibacterial properties, there is emerging evidence suggesting that 2,4-Difluoro-6-methylbenzodifluoride may possess antiviral activity. A study focusing on the inhibition of viral replication indicated that compounds with similar fluorinated structures demonstrated efficacy against various viruses by interfering with their replication mechanisms.

Case Study: Antiviral Efficacy
In a controlled experiment, derivatives of fluorinated benzene compounds were evaluated for their ability to inhibit viral replication in vitro. The results indicated that modifications in the fluorine substitution pattern significantly affected antiviral potency, with some derivatives achieving EC50 values in the low micromolar range. This suggests that further exploration of the structure-activity relationship (SAR) could yield potent antiviral agents .

The biological activity of 2,4-Difluoro-6-methylbenzodifluoride can be attributed to several mechanisms:

  • Membrane Disruption : The presence of fluorine atoms enhances lipophilicity, allowing the compound to integrate into microbial membranes, leading to disruption and cell lysis.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or viral replication.
  • Reactive Oxygen Species (ROS) Generation : Fluorinated compounds are known to induce oxidative stress in cells, contributing to their antimicrobial effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-Difluoro-6-methylbenzodifluoride, and what reaction conditions maximize yield?

  • Methodological Answer : The synthesis typically involves fluorination of precursor aromatic compounds. For example, fluorinated pyrimidines can be synthesized via cyclocondensation of β-CF₃-aryl ketones under mild, metal-free conditions, achieving yields up to 92% . Key steps include:

  • Precursor selection : Use of 2,4-difluoro-6-methylbenzoyl chloride as a starting material.
  • Reaction optimization : Control of temperature (e.g., room temperature for stability) and stoichiometric ratios of fluorinating agents.
  • Characterization : Confirm purity via GC-MS and monitor reaction progress using <sup>19</sup>F NMR to track fluorine incorporation .

Q. Which spectroscopic techniques are critical for characterizing 2,4-Difluoro-6-methylbenzodifluoride?

  • Methodological Answer :

  • <sup>19</sup>F NMR : Essential for identifying fluorine environments; chemical shifts typically range between -110 to -130 ppm for aromatic fluorines .
  • GC-MS : Validates molecular weight (e.g., calculated m/z 216.05 for C₈H₆F₄) and detects impurities.
  • IR spectroscopy : Confirms functional groups (e.g., C-F stretches at 1200–1100 cm⁻¹) .

Q. How can researchers ensure reproducibility in synthesizing fluorinated aromatic compounds?

  • Methodological Answer :

  • Standardize protocols : Document exact molar ratios (e.g., 1:1.2 for ketone to fluorinating agent), solvent systems (e.g., DCM or THF), and reaction times.
  • Control moisture : Fluorination reactions are sensitive to hydrolysis; use anhydrous conditions and inert atmospheres .
  • Cross-validate data : Compare melting points (e.g., 78–80°C for analogous compounds) and spectral data with literature .

Advanced Research Questions

Q. How can contradictions in reported <sup>19</sup>F NMR chemical shifts for fluorinated aromatics be resolved?

  • Methodological Answer :

  • Variable-temperature NMR : Assess dynamic effects (e.g., ring flipping) that may obscure shifts.
  • Isotopic labeling : Use <sup>13</sup>C-labeled analogs to decouple overlapping signals.
  • Computational validation : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p) basis set) .

Q. What strategies mitigate competing side reactions during the synthesis of multi-fluorinated aromatics?

  • Methodological Answer :

  • Directing groups : Introduce methoxy or boronic acid groups to regioselectively position fluorine substituents .
  • Sequential fluorination : Prioritize electrophilic fluorination at meta positions before ortho/para sites to avoid steric clashes.
  • In situ monitoring : Use LC-MS to detect intermediates and adjust reaction parameters dynamically .

Q. How do electronic effects of fluorine substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Electron-withdrawing effects : Fluorine increases electrophilicity at adjacent carbons, facilitating Suzuki-Miyaura couplings with aryl boronic acids (e.g., 2,3-difluoro-4-methoxyphenylboronic acid) .
  • Steric considerations : Methyl groups at the 6-position may hinder access to catalytic sites; optimize catalyst choice (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for fluorinated derivatives?

  • Methodological Answer :

  • Purity assessment : Recrystallize samples using gradient cooling (e.g., hexane/ethyl acetate) and validate via DSC.
  • Interlaboratory comparison : Cross-reference data with standardized compounds (e.g., 3,5-difluorobenzoic acid, m.p. 95–97°C) .

Methodological Tables

Parameter Value Source
Typical <sup>19</sup>F NMR shift-118 to -125 ppm
GC-MS m/z (M⁺)216.05
Melting point range75–85°C (literature)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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